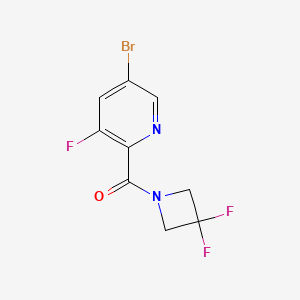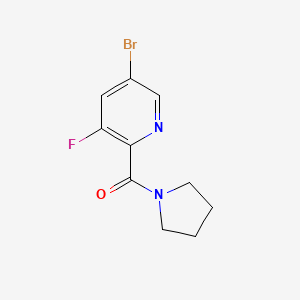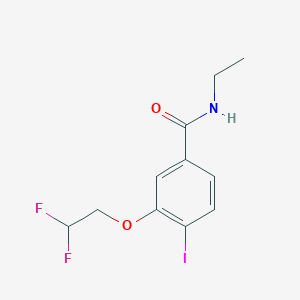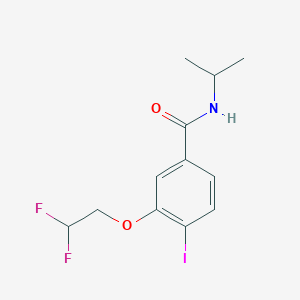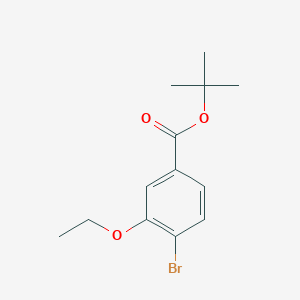
tert-Butyl 4-bromo-3-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-bromo-3-ethoxybenzoate is an organic compound with the molecular formula C13H17BrO3. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromine atom, and an ethoxy group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-3-ethoxybenzoate typically involves the esterification of 4-bromo-3-ethoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-bromo-3-ethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-bromo-3-ethoxybenzoic acid.
Oxidation and Reduction: The ethoxy group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products such as 4-azido-3-ethoxybenzoate, 4-thio-3-ethoxybenzoate, or 4-alkoxy-3-ethoxybenzoate.
Ester Hydrolysis: 4-bromo-3-ethoxybenzoic acid.
Oxidation and Reduction: 4-bromo-3-carboxybenzoate or 4-bromo-3-hydroxybenzoate.
Aplicaciones Científicas De Investigación
tert-Butyl 4-bromo-3-ethoxybenzoate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a probe or reagent in biochemical assays and studies involving enzyme inhibition or receptor binding.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-bromo-3-ethoxybenzoate depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. In ester hydrolysis, the ester bond is cleaved by the addition of water, resulting in the formation of the corresponding carboxylic acid and alcohol.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-bromo-3-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
tert-Butyl 4-chloro-3-ethoxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
tert-Butyl 4-bromo-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
tert-Butyl 4-bromo-3-ethoxybenzoate is unique due to the combination of its tert-butyl ester, bromine, and ethoxy substituents. This specific arrangement of functional groups imparts distinct reactivity and properties, making it valuable for targeted synthetic applications and research studies.
Propiedades
IUPAC Name |
tert-butyl 4-bromo-3-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-5-16-11-8-9(6-7-10(11)14)12(15)17-13(2,3)4/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUYBRRODKFNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

